1-(Cyclopropylmethyl)-2-methyl-1H-benzimidazol-6-amine
Description
1-(Cyclopropylmethyl)-2-methyl-1H-benzimidazol-6-amine is a substituted benzimidazole derivative characterized by a cyclopropylmethyl group at the N1 position and a methyl group at the C2 position. Its molecular formula is C₁₃H₁₆N₃, with a molecular weight of 210.29 g/mol (calculated from the formula). The compound’s structure combines the rigidity of the cyclopropane ring with the aromatic benzimidazole core, which may influence its physicochemical properties and biological interactions.
Properties
CAS No. |
921040-42-8 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-2-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C12H15N3/c1-8-14-11-5-4-10(13)6-12(11)15(8)7-9-2-3-9/h4-6,9H,2-3,7,13H2,1H3 |
InChI Key |
BLGCQHPGPVJCSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CC3CC3)C=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-2-methyl-1H-benzimidazol-6-amine typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the benzimidazole core with cyclopropylmethyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-2-methyl-1H-benzimidazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
Inhibition of PI3K Isoforms
The compound has been identified as a potential inhibitor of phosphatidylinositol 3-kinase (PI3K) isoforms, which play critical roles in cancer and autoimmune diseases. Research indicates that derivatives of benzimidazole, including 1-(Cyclopropylmethyl)-2-methyl-1H-benzimidazol-6-amine, can effectively inhibit these pathways, suggesting their utility in developing therapeutic agents for cancer treatment and other disorders mediated by PI3K signaling .
Antiviral Activity
Benzimidazole derivatives have shown promising antiviral activity against various viruses. Studies have reported that certain benzimidazole compounds exhibit potent inhibitory effects against enteroviruses and herpes simplex virus, with IC50 values indicating significant bioactivity. This suggests that this compound may also possess similar antiviral properties, warranting further investigation into its efficacy against viral infections .
Anti-inflammatory and Analgesic Properties
Recent research has highlighted the anti-inflammatory and analgesic effects of benzimidazole derivatives. Compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in the management of pain and inflammation. For instance, certain derivatives exhibited IC50 values as low as 0.0370 nM for COX-2 inhibition, indicating strong potential for therapeutic applications in inflammatory diseases .
Case Study: S6 Kinase Inhibition
A notable study examined the role of benzimidazole derivatives as inhibitors of ribosomal S6 kinases (S6K), which are implicated in various diseases including cancer and diabetes. The study found that specific modifications at the N-position of the benzimidazole scaffold significantly enhanced the inhibitory activity against S6K, with some compounds achieving IC50 values below 1 µM. This highlights the potential of this compound as a lead compound for developing S6K inhibitors .
Case Study: Opioid Receptor Interaction
Another area of investigation involved the interaction of benzimidazole derivatives with opioid receptors. Research indicated that modifications at the amino function could shift the activity profile from agonism to antagonism at δ-opioid receptors. Such findings suggest that this compound could be explored for its potential in pain management therapies through targeted receptor modulation .
Data Tables
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-2-methyl-1H-benzimidazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
Structural Analogues and Substituent Effects
Key structural analogues include:
| Compound Name | Substituents (Position) | CAS Number | Molecular Weight |
|---|---|---|---|
| 2-Ethyl-1-methyl-1H-benzimidazol-6-amine | Ethyl (C2), Methyl (N1) | 323584-55-0 | 189.24 g/mol |
| 1-Methyl-2-(1-methylethyl)-1H-benzimidazole | Isopropyl (C2), Methyl (N1) | 52460-28-3 | 188.26 g/mol |
| 2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine | Cyclopropyl (C2), Methyl (N1) | 921040-14-4 | 187.23 g/mol |
| 6-Benzoyl-1-[(1-methylethyl)sulfonyl]-1H-benzimidazol-2-amine | Benzoyl (C6), Isopropyl sulfonyl (N1) | 63197-61-5 | 371.43 g/mol |
Key Observations :
- Cyclopropyl vs. Alkyl Groups : The cyclopropylmethyl group in the target compound introduces steric hindrance and enhanced lipophilicity compared to ethyl or methyl substituents. This may improve membrane permeability but reduce aqueous solubility .
- Sulfonyl vs.
Physicochemical Properties
- Spectroscopic Data :
- FT-IR : Benzimidazolamines typically show N-H stretches at 3350–3450 cm⁻¹ and C=N imidazole stretches near 1630–1640 cm⁻¹ .
- ¹H-NMR : Methyl groups in benzimidazoles resonate at δ 2.3–2.5 ppm , while aromatic protons appear between δ 6.8–7.4 ppm . Cyclopropyl protons are expected near δ 0.5–1.5 ppm (unreported in evidence).
Biological Activity
1-(Cyclopropylmethyl)-2-methyl-1H-benzimidazol-6-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications in therapeutics.
Chemical Structure and Properties
The chemical formula for this compound is C_{12}H_{14}N_{4}. The compound features a benzimidazole core, which is known for its diverse biological properties, including anti-cancer and anti-inflammatory effects.
1. PDE10A Inhibition
Recent studies have highlighted the compound's role as a potent inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is implicated in various neurological disorders, and its inhibition can enhance dopaminergic signaling. The compound demonstrated an IC50 value of 0.76 nM, indicating strong inhibitory activity against PDE10A with selectivity over other phosphodiesterases by more than 13,000-fold .
2. Antihypertensive Effects
Benzimidazole derivatives, including this compound, have been investigated for their antihypertensive properties. The structure allows for interactions with angiotensin II receptors, leading to vasodilation and reduced blood pressure .
3. Anticancer Potential
Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Mechanistic studies are ongoing to elucidate the pathways involved, particularly focusing on cell cycle regulation and apoptosis induction in various cancer cell lines .
Case Study 1: PDE10A Inhibition
In a study published by Takeda Pharmaceutical Company, the crystal structure of the catalytic domain of PDE10A bound to the compound revealed critical interactions that stabilize the inhibitor within the active site. This interaction was characterized by bidentate hydrogen bonding with key residues, enhancing its selectivity and potency .
Case Study 2: Antihypertensive Activity
In vivo studies have shown that compounds similar to this compound significantly lower systolic blood pressure in hypertensive animal models. The mechanism was attributed to both direct vasodilatory effects and modulation of sympathetic nervous system activity .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
